![molecular formula C19H18N4OS B3109368 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole CAS No. 172152-35-1](/img/structure/B3109368.png)

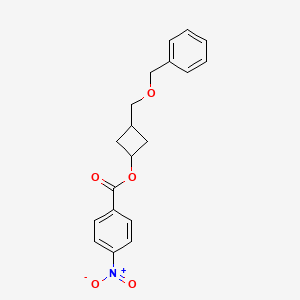

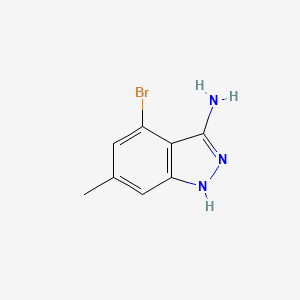

2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole

Vue d'ensemble

Description

This compound, also known as Desoxy Ilaprazole, is an intermediate in the synthesis of Ilaprazole . Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of dyspepsia, peptic ulcer disease (PUD), gastroesophageal reflux disease (GORD/GERD), and duodenal ulcer .

Synthesis Analysis

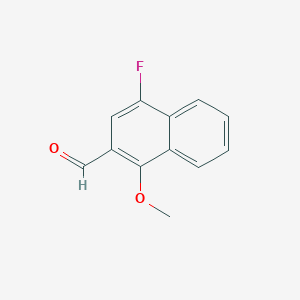

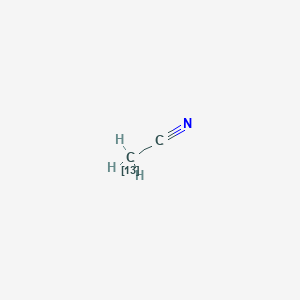

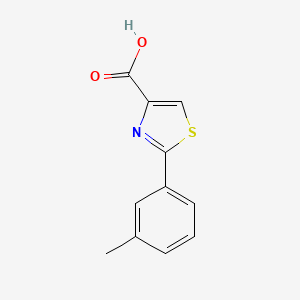

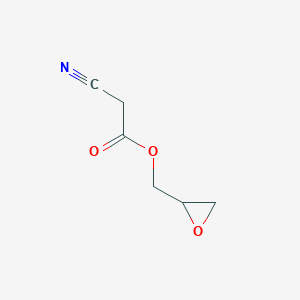

The synthesis of this compound involves the reaction of 5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole and 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C19H18N4OS . The InChI string is InChI=1S/C19H18N4OS/c1-13-17 (20-8-7-18 (13)24-2)12-25-19-21-15-6-5-14 (11-16 (15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3, (H,21,22) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 350.44 . It has a predicted boiling point of 590.4±60.0 °C and a predicted density of 1.30±0.1 g/cm3 . The predicted pKa value is 9.26±0.10 .Applications De Recherche Scientifique

Antibacterial Properties

- 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles, closely related to your compound, show selective antibacterial properties for Helicobacter spp. Modifications to this class of compounds can retain antibacterial potency while removing proton pump inhibitor (PPI) activity. These compounds demonstrate minimum bactericidal concentrations comparable to clinically used antimicrobials, indicating potential for species-specific antibacterial applications (Kühler et al., 2002).

Anti-Ulcer Activity

- Benzimidazole derivatives, which include variants of your compound, have been evaluated for anti-ulcer activity. These compounds are synthesized and tested using specific methodologies to assess their potential in treating ulcers (Sandhya Rani Madala, 2017).

Relationship with Helicobacter pylori Activity

- Studies on 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles reveal a structure-activity relationship with anti Helicobacter pylori activity. The findings indicate that larger, more lipophilic compounds with certain substituents show lower minimum bactericidal concentration (MBC) values, suggesting their potential in targeting H. pylori (Kühler et al., 1998).

Proton Pump Inhibition and Tautomerism

- Studies on omeprazole, a compound structurally similar to the one you're interested in, focus on its tautomerism in solution. Understanding the tautomerism is essential for comprehending its function as a proton pump inhibitor, a property relevant to your compound as well (Claramunt et al., 2004).

Anticancer Activity

- Benzimidazole-based compounds have shown potential anticancer activity. For instance, Zn(II) complexes with benzimidazole derivatives have exhibited cytotoxic properties against various human carcinoma cells. These findings highlight the potential use of such compounds in cancer research and treatment (Zhao et al., 2015).

Mécanisme D'action

Target of Action

The primary target of Desoxyilaprazole is the proton pump , a type of enzyme found in the stomach lining . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Desoxyilaprazole effectively reduces the production of stomach acid .

Mode of Action

Desoxyilaprazole acts by suppressing gastric acid secretion . It achieves this by blocking the (H+, K+)-ATPase enzyme system (the proton pump) located on the secretory surface of gastric parietal cells . This inhibition prevents the final step in gastric acid production, thereby reducing the overall acidity within the stomach .

Biochemical Pathways

It is known that the compound’s action on the proton pump disrupts the normal process of gastric acid production . This disruption can have downstream effects on other biochemical processes within the body, particularly those related to digestion and the absorption of nutrients.

Pharmacokinetics

Desoxyilaprazole exhibits stable pharmacokinetics when administered intravenously at a dose of 10 mg once daily for 5 days . It provides effective and long-lasting inhibition of intragastric acid secretion . There is no accumulation after multiple administrations, and the mean steady-state half-life and clearance are comparable to those following single administration .

Result of Action

The primary result of Desoxyilaprazole’s action is a significant reduction in gastric acid production. This leads to an increase in gastric pH, which can provide relief from conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis .

Analyse Biochimique

Biochemical Properties

Desoxyilaprazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Desoxyilaprazole binds to the proton pump enzyme H+/K+ ATPase, inhibiting its activity. This interaction is essential for its function as a proton pump inhibitor, reducing gastric acid secretion. Additionally, Desoxyilaprazole may interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .

Cellular Effects

Desoxyilaprazole affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Desoxyilaprazole inhibits the secretion of gastric acid in parietal cells by blocking the H+/K+ ATPase enzyme. This inhibition leads to altered gene expression related to acid production and cellular metabolism, ultimately reducing acid secretion .

Molecular Mechanism

The molecular mechanism of Desoxyilaprazole involves its binding to the H+/K+ ATPase enzyme in the stomach lining. By inhibiting this enzyme, Desoxyilaprazole prevents the final step of acid production, leading to decreased gastric acid secretion. This inhibition is achieved through the formation of a covalent bond with the enzyme, rendering it inactive. Additionally, Desoxyilaprazole may influence other molecular pathways, such as those involving cytochrome P450 enzymes, affecting its metabolism and pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desoxyilaprazole can change over time. Studies have shown that Desoxyilaprazole is stable under various conditions, but its activity may decrease over prolonged periods due to degradation. Long-term exposure to Desoxyilaprazole in vitro and in vivo studies has demonstrated sustained inhibition of gastric acid secretion, with minimal degradation observed over time .

Dosage Effects in Animal Models

The effects of Desoxyilaprazole vary with different dosages in animal models. At lower doses, Desoxyilaprazole effectively inhibits gastric acid secretion without significant adverse effects. At higher doses, toxic effects such as liver enzyme elevation and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization to balance efficacy and safety .

Metabolic Pathways

Desoxyilaprazole is metabolized primarily in the liver through the cytochrome P450 enzyme system. It undergoes oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the clearance of Desoxyilaprazole from the body and can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, Desoxyilaprazole is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. Once inside the cells, Desoxyilaprazole accumulates in the acidic compartments, such as lysosomes, where it exerts its inhibitory effects on the H+/K+ ATPase enzyme .

Subcellular Localization

Desoxyilaprazole localizes primarily in the parietal cells of the stomach, where it targets the H+/K+ ATPase enzyme. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct Desoxyilaprazole to the appropriate cellular compartments. The accumulation of Desoxyilaprazole in these compartments is essential for its function as a proton pump inhibitor .

Propriétés

IUPAC Name |

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-6-pyrrol-1-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-13-17(20-8-7-18(13)24-2)12-25-19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNQIYXOVOTIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172152-35-1 | |

| Record name | Desoxy ilaprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESOXY ILAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352TU5SA7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)

![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)